Titanium tetraethoxide
Overview
Description
Titanium tetraethoxide, also known as this compound, is a useful research compound. Its molecular formula is C2H6OTi and its molecular weight is 93.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Titanium tetraethoxide, also known as Titanium(IV) ethoxide, is primarily used as a catalyst in organic synthesis and materials science . It is particularly effective in the synthesis of esters of sterically hindered alcohols via transesterification reactions . It can also be used as an activator and dehydrating agent for the condensation of (S)-(+)-p-toluenesulfinamide with aldehydes and ketones to form sulfinimines .
Mode of Action
This compound interacts with its targets by acting as a source of Ti 4+ ions . This allows it to form complexes with other compounds, such as acrylate with methacrylic acid . The compound’s effectiveness as a catalyst is due to its ability to facilitate the breaking and forming of chemical bonds in the reactions it catalyzes.
Biochemical Pathways
The exact biochemical pathways affected by this compound are complex and can vary depending on the specific reaction it is catalyzing. In general, it is known to facilitate redox transformations and hydrofunctionalization reactions, such as hydroamination .
Pharmacokinetics
As a catalyst, the pharmacokinetic properties of this compound are less relevant than they would be for a drug compound. It’s worth noting that the compound is a colorless liquid that is soluble in organic solvents but hydrolyzes readily . This suggests that it could be rapidly metabolized and eliminated from the body if ingested or absorbed.
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions that would otherwise occur more slowly, leading to increased efficiency in the production of various chemical products .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to hydrolyze readily, suggesting that it may be less stable and effective in aqueous environments . Additionally, during storage, a gelatinous residue may form, which dissolves after heating up to 40 °C . This indicates that temperature can also affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Titanium tetraethoxide can be used as an activator and dehydrating agent for by condensation of (S)-(+)-p-toluenesulfinamide with aldehydes and ketones to form sulfinimines . It can also be used as a Ti 4+ ion source to form complexes of titanium (IV) acrylate with methacrylic acid .
Molecular Mechanism
It is known that it can form complexes with methacrylic acid , but the details of these interactions and their effects at the molecular level are not clear.
Properties
CAS No. |
3087-36-3 |
---|---|
Molecular Formula |
C2H6OTi |
Molecular Weight |
93.94 g/mol |
IUPAC Name |
ethanol;titanium |
InChI |
InChI=1S/C2H6O.Ti/c1-2-3;/h3H,2H2,1H3; |
InChI Key |
WLPSNBGDESCKIL-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].[Ti+4] |
Canonical SMILES |
CCO.[Ti] |
Key on ui other cas no. |
3087-36-3 |
physical_description |
Liquid |
Pictograms |
Flammable; Irritant |
Related CAS |
280745-34-8 |
Synonyms |
Ethanol Ttanium(4+) Salt; Ethyl Alcohol Titanium(4+) Salt; Ethyl Titanate(IV) ; Ethyl Titanate; Tetraethoxytitanium; Tetraethyl Orthotitanate; Tetraethyl Titanate; Tetraethyl titanate (Ti(OC2H5)4); Tetrakis(ethanolato)titanium; Titanic Acid Ethyl Est |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of titanium tetraethoxide?
A1: this compound has the molecular formula Ti(OC₂H₅)₄ [, , ]. Its molecular weight is 228.18 g/mol [, , ].
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic methods are employed to characterize this compound. These include:
- Infrared (IR) Spectroscopy: Provides information about the presence of functional groups, particularly the Ti-O bond vibrations. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR studies offer insights into the structure and dynamics of this compound, especially its aggregation behavior in solution. [, , , , ]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for identifying titanium clusters formed during the hydrolysis of this compound, shedding light on the nucleation and growth of titanium dioxide nanoparticles. [, ]
Q3: How is this compound employed as a catalyst?
A3: this compound acts as a Lewis acid catalyst, effectively promoting various organic reactions. This catalytic activity stems from the titanium atom's ability to accept electron pairs [, ].
Q4: Can you give examples of reactions catalyzed by this compound?
A4: this compound catalyzes a range of reactions, including:
- Esterification: It efficiently catalyzes the synthesis of maleic acid diesters, resulting in high yields and purity []. Synthesis of diethylene glycol dibenzoate also benefits from this catalyst, offering a fast and environmentally friendly approach [].
- Polymerization: It plays a crucial role in polymerizing phenylacetylene to form polyphenylacetylene, influencing the reaction's progress based on factors like temperature, solvent, and catalyst concentration [].
- Barbier-Type Reactions: It mediates one-pot three-component Barbier-type reactions, enabling the synthesis of β-nitroamines from simple starting materials such as aldehydes, bromonitromethane, and amines [].
- α-Aminoallylation: It facilitates the stereoselective α-aminoallylation of aldehydes, utilizing chiral tert-butanesulfinamides and allyl bromides to achieve high yields and selectivity [].
Q5: How does the choice of solvent affect reactions involving this compound?
A5: The solvent significantly influences the reactivity and aggregation state of this compound, impacting reaction outcomes [, ]. Research has shown that the complexation of this compound with allylacetoacetate is influenced by the solvent used [].
Q6: Is this compound compatible with various materials?
A6: While this compound demonstrates compatibility with many materials, its reactivity necessitates careful consideration. For instance, it readily reacts with water, requiring handling in anhydrous conditions [, , , ].
Q7: How does this compound contribute to material science?
A7: this compound serves as a precursor for synthesizing titanium dioxide (TiO₂) [, , , , , , , , , ]. Researchers exploit its controlled hydrolysis and condensation reactions to produce TiO₂ particles and thin films with tailored properties.
Q8: How does the hydrolysis of this compound lead to TiO₂ formation?
A8: The hydrolysis of this compound involves a series of steps, with water molecules reacting with the ethoxide groups (–OC₂H₅), eventually replacing them with hydroxyl groups (–OH). This process results in the formation of titanium hydroxide [TiO(OH)₄] or hydrated titanium oxide species, which, upon further condensation reactions (water elimination), yield TiO₂ [, , , , , , , , , ].
Q9: What factors influence the properties of TiO₂ derived from this compound?
A9: Several parameters govern the characteristics of the resulting TiO₂, including:
- Hydrolysis Conditions: Factors like the water-to-titanium alkoxide ratio, pH, temperature, and presence of additives significantly impact the particle size, morphology, crystallinity, and photocatalytic activity of the TiO₂ formed [, , , , , , ].
- Presence of Stabilizers: Utilizing stabilizers like hydroxypropyl cellulose (HPC) during the synthesis can control particle size and prevent aggregation, leading to the formation of stable TiO₂ suspensions and influencing the final material's properties [, , , ].
- Thermal Treatment: The phase transformation behavior of TiO₂ from amorphous to anatase and rutile phases is influenced by the annealing temperature. The presence of stabilizers and the synthesis conditions can further impact this transformation process [, , , ].
Q10: What are the applications of TiO₂ materials derived from this compound?
A10: The unique properties of TiO₂ nanoparticles and films make them suitable for various applications, such as:
- Photocatalysis: TiO₂ materials, particularly in the anatase phase, exhibit excellent photocatalytic activity, enabling their use in environmental remediation applications like degrading pollutants like methylene blue [, ].
- Ceramic Membranes: TiO₂-based ceramic membranes are of interest due to their catalytic and photocatalytic properties, combined with the advantages of ceramic materials [].
- Optical Coatings: TiO₂ films with tailored optical properties are valuable for applications like anti-reflective coatings, optical filters, and high refractive index materials. The morphology and chemical composition of these films, influenced by the precursor and deposition conditions, are crucial for their optical performance [, ].
Q11: What safety precautions should be taken when handling this compound?
A11: this compound is moisture-sensitive and releases flammable ethanol upon reaction with water. It's crucial to handle it in a well-ventilated area, away from sources of ignition, using appropriate personal protective equipment [, , ].
Q12: Are there environmental concerns regarding this compound and its derivatives?
A12: While TiO₂ itself is considered relatively benign, the precursor, this compound, requires careful handling and disposal to minimize environmental risks [, ]. Research into the environmental impact and degradation pathways of this compound and its byproducts is essential for responsible use.
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